molecular formula C17H10F3N3OS B2889996 6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile CAS No. 625369-85-9

6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile

Cat. No.: B2889996
CAS No.: 625369-85-9
M. Wt: 361.34
InChI Key: PAXGBSJCQFOZJE-UHFFFAOYSA-N
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Description

6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile is a complex organic compound that features a furan ring, a pyridine ring, and a nicotinonitrile core with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile typically involves multi-step organic reactions. One common approach might include:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Attachment of the Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction.

    Formation of the Nicotinonitrile Core: This can be achieved through a series of condensation reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions due to its ability to modulate biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-methyl-nicotinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-chloromethyl-nicotinonitrile: Similar structure but with a chloromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-Furan-2-yl-2-(pyridin-4-ylmethylsulfanyl)-4-trifluoromethyl-nicotinonitrile makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

6-(furan-2-yl)-2-(pyridin-4-ylmethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3OS/c18-17(19,20)13-8-14(15-2-1-7-24-15)23-16(12(13)9-21)25-10-11-3-5-22-6-4-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXGBSJCQFOZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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